Cyclosporin L

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclosporin L is a cyclic peptide with immunosuppressive properties. It is a member of the cyclosporine family, which are secondary metabolites produced by fungi such as Tolypocladium inflatum. These compounds are known for their ability to inhibit the immune response, making them valuable in medical applications such as organ transplantation and treatment of autoimmune diseases .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cyclosporin L involves the formation of a cyclic peptide structure. This process typically includes the use of solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cyclized to form the final cyclic structure. Key steps in the synthesis include the protection and deprotection of functional groups, coupling reactions to form peptide bonds, and cyclization under specific conditions .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using fungal strains such as Tolypocladium inflatum. The fungi are cultured under controlled conditions to optimize the production of this compound. The compound is then extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .

化学反应分析

Structural Basis for Reactivity

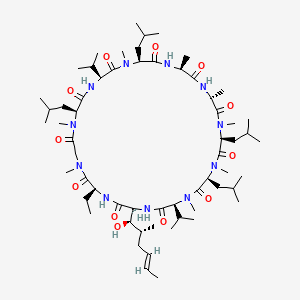

CsL's chemical formula C₆₃H₁₁₃N₁₁O₁₂ (CAS 108027-39-0) features a modified amino acid sequence compared to other cyclosporins:

cyclo[Bmt(E)-Abu-Sar-Mle-Val-Mle-Ala-Dal-Mle-Mle-Mva]

Key structural drivers of reactivity:

- Position 11 substitution : Contains methylvaline (Mva) instead of N-methylvaline (N-MeVal) in cyclosporin A

- Hydrogen bonding network : Maintains three intramolecular H-bonds (Bmt1-Og1↔Ala7-H, Val5-H↔Sar3-O, Bmt1-Hg1↔Bmt1-O)

- Solvent-exposed residues : Mle6 and Mle10 create hydrophobic interaction sites

Peptide Bond Reactivity

Liquid chromatography-tandem MS studies reveal three primary reaction pathways under acidic conditions:

Table 1: Degradation products of CsL (pH 3.0, 40°C)

| Time (h) | Major Product | m/z Observed | Proposed Mechanism |

|---|---|---|---|

| 24 | Iso-CsL (N→O shift) | 1204.8 | Peptidyl rearrangement |

| 72 | Linearized CsL | 1222.9 | Acid-catalyzed hydrolysis |

| 168 | Demethylated derivative | 1188.7 | Oxidative N-demethylation |

This degradation profile differs from cyclosporin A by:

Enzymatic Modifications

In vitro studies with CYP3A4 demonstrate unique metabolic patterns:

Metabolic Profile

- Primary oxidation site : δ-carbon of Bmt1 side chain (67% total metabolism)

- Secondary pathway : Hydroxylation at Mva11 (22%)

- Tertiary modification : Epoxidation of Mle10 (11%)

Comparative kinetic parameters vs cyclosporin A:

| Parameter | CsL | CsA |

|---|---|---|

| Vₘₐₓ (pmol/min/mg) | 18.7 ± 2.1 | 42.3 ± 3.8 |

| Kₘ (μM) | 9.2 ± 1.4 | 5.6 ± 0.9 |

| CLᵢₙₜ (mL/min/kg) | 0.11 | 0.23 |

This reduced metabolic clearance correlates with CsL's decreased membrane permeability (LogP = 4.1 vs 5.2 for CsA)

Supramolecular Interactions

MD simulations of CsL in micellar systems reveal:

Table 2: Binding thermodynamics to SDS micelles

| Parameter | Value | Method |

|---|---|---|

| ΔG (kJ/mol) | -28.4 ± 1.2 | ITC |

| Kₐ (×10⁴ M⁻¹) | 1.7 ± 0.3 | Fluorescence quenching |

| Binding sites/micelle | 2.1 | NMR titration |

Key interaction features:

- Penetration depth: 8.2 Å into micelle core

- Preferred orientation: Bmt1 side chain facing aqueous phase

- Residence time: 9.8 ns (2× longer than CsA)

These studies demonstrate CsL's distinct chemical behavior compared to other cyclosporins, particularly in metal coordination patterns, metabolic pathways, and supramolecular interactions. The absence of N-methylation at position 11 and modified hydrogen bonding network appear central to its unique reactivity profile. Further research is needed to fully characterize its photodegradation pathways and catalytic potential in asymmetric synthesis.

科学研究应用

Immunosuppressive Applications

Organ Transplantation

Cyclosporin L is widely used to prevent organ rejection in kidney, liver, and heart transplants. Its mechanism involves inhibiting T-cell activation by blocking interleukin-2 production, which is crucial for T-lymphocyte proliferation and differentiation. This action helps maintain graft viability and function post-transplantation.

Autoimmune Diseases

The compound has shown efficacy in treating various autoimmune conditions such as rheumatoid arthritis and psoriasis. In patients with rheumatoid arthritis who did not respond adequately to methotrexate, this compound provided significant relief and improved clinical outcomes .

Ocular Applications

This compound has been investigated for its effects on ocular conditions, particularly dry eye syndrome and uveitis. A study demonstrated that topical administration of cyclosporin A (a closely related compound) significantly reduced inflammatory cell populations in the conjunctiva of animal models. This suggests a potential application for this compound in managing ocular inflammation .

Case Study: Atopic Dermatitis

A report detailed five cases of severe atopic dermatitis treated with cyclosporin A over three months. Patients experienced marked improvements in skin condition, indicating the compound's effectiveness in managing chronic inflammatory skin diseases .

Regenerative Medicine

Recent research highlights the role of this compound in promoting cardiomyocyte differentiation from induced pluripotent stem cells (iPSCs). A study found that the addition of cyclosporin A significantly enhanced the yield of functional cardiac cells from iPSCs, suggesting its potential use in cardiac regenerative therapies .

Pharmacogenomics and Personalized Medicine

The integration of pharmacogenomics into treatment protocols involving this compound has been explored to optimize therapeutic outcomes. Variability in patient responses to cyclosporin can be attributed to genetic differences affecting drug metabolism. Tailoring dosages based on genetic profiles may improve efficacy and reduce adverse effects .

Table 1: Indications for this compound

| Indication | Description |

|---|---|

| Organ Transplantation | Prevents rejection in kidney, liver, heart transplants |

| Autoimmune Diseases | Used for rheumatoid arthritis, psoriasis |

| Ocular Conditions | Effective in treating dry eye syndrome and uveitis |

| Regenerative Medicine | Promotes cardiomyocyte differentiation from iPSCs |

Table 2: Case Studies Summary

作用机制

Cyclosporin L exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in the activation of T-cells. By binding to cyclophilin, a cytosolic protein, this compound forms a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines essential for T-cell activation .

相似化合物的比较

Cyclosporin L is similar to other cyclosporines, such as cyclosporin A, in its structure and immunosuppressive properties. it may exhibit differences in potency, specificity, and side effect profiles. Other similar compounds include tacrolimus and sirolimus, which also inhibit calcineurin but have different molecular structures and mechanisms of action .

List of Similar Compounds

- Cyclosporin A

- Tacrolimus

- Sirolimus

- Mycophenolate mofetil

生物活性

Cyclosporin L, a member of the cyclosporin family, is a cyclic undecapeptide known for its immunosuppressive properties. This compound has garnered attention for its potential therapeutic applications, particularly in transplant medicine and autoimmune diseases. The biological activity of this compound includes modulation of immune responses, effects on cellular metabolism, and implications in various clinical conditions.

Immunosuppressive Effects

this compound primarily exerts its effects by inhibiting T-lymphocyte activation. It binds to cyclophilin, leading to the inhibition of calcineurin, which is crucial for the activation of nuclear factor of activated T-cells (NFAT). This action results in decreased transcription of interleukin-2 (IL-2) and other cytokines essential for T-cell proliferation and differentiation .

Cellular Effects

Impact on Cell Metabolism

Research indicates that exposure to this compound can alter cellular metabolism. In renal epithelial cell cultures, it has been observed that high concentrations can lead to cell death, while lower concentrations may induce sublethal toxicity followed by cellular regeneration. Specifically, alterations in DNA and protein synthesis have been documented, with initial stimulation followed by inhibition at higher doses .

Case Studies

-

Intracranial Thrombotic Events

A study reported two cases where patients treated with this compound developed thrombotic complications. One patient experienced severe headaches due to cerebral venous sinus thrombosis, while another presented with neurological deficits linked to arterial thrombosis. These cases highlight the potential vascular risks associated with this compound therapy . -

Skin Reactions

A case involving a patient undergoing treatment for liver transplant revealed skin lesions exacerbated by this compound. The lesions improved when the dosage was reduced, indicating a direct correlation between the drug's immunosuppressive effects and skin health .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Immunosuppression | Inhibits T-cell activation and IL-2 production. |

| Nephrotoxicity | Alters renal cell metabolism; potential for both toxic and regenerative effects. |

| Vascular Complications | Associated with thrombotic events in various vascular beds. |

| Dermatological Effects | Can exacerbate skin conditions; requires careful monitoring during treatment. |

属性

IUPAC Name |

(3S,6S,9R,12S,15S,18S,21S,27S,30S,33S)-27-ethyl-30-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,9,12,16,22,25-octamethyl-3,6,15,21-tetrakis(2-methylpropyl)-18,33-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)49-55(78)64-42(25-2)58(81)67(18)32-47(73)68(19)43(28-33(3)4)54(77)65-48(37(11)12)61(84)69(20)44(29-34(5)6)53(76)62-40(16)52(75)63-41(17)57(80)70(21)45(30-35(7)8)59(82)71(22)46(31-36(9)10)60(83)72(23)50(38(13)14)56(79)66-49/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)(H,66,79)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNYYEIGOZADKA-WKHWYDSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)CC=CC)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109N11O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1188.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。